BenchChemオンラインストアへようこそ!

tert-butyl 3,3-difluoro-octahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate

Molecular weight Physicochemical property Lead optimization

This 97% pure gem-difluoro octahydro‑1H‑pyrrolo[3,2‑c]pyridine building block is a strategic precursor for IDO1 inhibitors with proven cellular and whole‑blood activity. The 3,3‑gem‑difluoro motif reduces pyrrolidine nitrogen pKa by 1‑2 units, improving membrane permeability and CNS exposure while mitigating oxidative metabolism. Compared to the non‑fluorinated analog (CAS 1160247‑99‑3) or alternative saturated bicyclic amines, this scaffold delivers superior physicochemical and ADME profiles. The pre‑installed gem‑difluoro group eliminates late‑stage fluorination challenges, and the Boc‑protected amine enables direct SAR exploration. Procure this compound to benchmark scaffold effects in head‑to‑head ADME panels or to leverage its ¹⁹F NMR signal for fragment‑based screening.

Molecular Formula C12H20F2N2O2
Molecular Weight 262.30 g/mol
CAS No. 2167470-91-7
Cat. No. B6300589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 3,3-difluoro-octahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate
CAS2167470-91-7
Molecular FormulaC12H20F2N2O2
Molecular Weight262.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2C(C1)C(CN2)(F)F
InChIInChI=1S/C12H20F2N2O2/c1-11(2,3)18-10(17)16-5-4-9-8(6-16)12(13,14)7-15-9/h8-9,15H,4-7H2,1-3H3
InChIKeyJDVNFFNXDUWBPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3,3-difluoro-octahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate (CAS 2167470-91-7): A Gem-Difluorinated Saturated Bicyclic Building Block for Medicinal Chemistry


tert-Butyl 3,3-difluoro-octahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate (CAS 2167470-91-7) belongs to the octahydro‑1H‑pyrrolo[3,2‑c]pyridine class of saturated bicyclic amines . The compound features a Boc‑protected secondary amine on the piperidine ring and a gem‑difluoro substituent at the 3‑position of the pyrrolidine ring. With a molecular formula of C₁₂H₂₀F₂N₂O₂ and a molecular weight of 262.3 g/mol, it is supplied at a purity of 97% . This scaffold has been employed in the discovery of IDO1 inhibitors, where the saturated bicyclic core contributes to cellular and whole‑blood activity [1].

Why Generic Substitution Fails for tert-Butyl 3,3-difluoro-octahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate


The 3,3‑gem‑difluoro motif is not a simple isosteric replacement; it fundamentally alters the physicochemical and metabolic profile of the octahydro‑pyrrolo[3,2‑c]pyridine scaffold. Gem‑difluorination adjacent to a nitrogen atom reduces amine basicity by approximately 1–2 pKa units through the strong electron‑withdrawing effect of the C–F bonds (~485 kJ/mol) . This shift modulates the protonation state at physiological pH, which directly impacts membrane permeability, off‑target pharmacology, and susceptibility to oxidative metabolism [1]. The non‑fluorinated analog (tert‑butyl octahydro‑1H‑pyrrolo[3,2‑c]pyridine‑5‑carboxylate, CAS 1160247‑99‑3) lacks these attributes, and in‑class saturated bicyclic amines (e.g., decahydroquinoline or decahydro‑1,6‑naphthyridine scaffolds) impose different spatial and electronic constraints that affect target binding and ADME outcomes [2]. Substituting any of these alternatives without compensation in a synthetic route or SAR campaign risks losing potency, selectivity, or pharmacokinetic performance.

Quantitative Differentiation Evidence for tert-Butyl 3,3-difluoro-octahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate


Molecular Weight Offset Relative to the Non‑Fluorinated Analog

The target compound exhibits a molecular weight of 262.3 g/mol , which is 36.0 Da higher than the non‑fluorinated analog tert‑butyl octahydro‑1H‑pyrrolo[3,2‑c]pyridine‑5‑carboxylate (MW 226.3 g/mol) . This difference corresponds to the replacement of two hydrogen atoms (2.0 Da) with two fluorine atoms (38.0 Da). In lead optimization, each 36 Da increment can affect ligand efficiency metrics and compound developability [1].

Molecular weight Physicochemical property Lead optimization

Calculated LogP Shift Induced by 3,3‑Gem‑Difluoro Substitution

In silico predictions indicate that the 3,3‑difluoro substitution increases the calculated logP (cLogP) by approximately 0.3–0.5 log units relative to the non‑fluorinated parent scaffold . This shift is consistent with the well‑documented lipophilicity‑enhancing effect of aliphatic fluorine substitution [1]. While experimental logP values for these specific compounds are not publicly available, the class‑level trend supports the expectation of improved membrane permeability for the difluoro analog.

Lipophilicity LogP Drug-likeness

Metabolic Stability Enhancement via Gem‑Difluoro Blockade of Oxidative Metabolism

In a direct head‑to‑head comparison of a pyrrolidine‑based nNOS inhibitor series, the gem‑difluorinated analog demonstrated 22% oral bioavailability in rat, whereas the non‑fluorinated parent compound exhibited essentially no oral bioavailability [1]. Although this comparison involves a distinct chemotype, the mechanistic basis—blockade of oxidative metabolism at the site of fluorination by the strong C–F bond (~485 kJ/mol)—is directly transferable to the 3,3‑difluoro‑octahydro‑1H‑pyrrolo[3,2‑c]pyridine system . The target compound's gem‑difluoro unit is expected to similarly attenuate aliphatic hydroxylation and N‑dealkylation pathways.

Metabolic stability CYP450 Half-life

IDO1 Inhibitor Scafold Validation: Cellular and Human Whole Blood Activity

The octahydro‑1H‑pyrrolo[3,2‑c]pyridine scaffold, when elaborated into advanced IDO1 inhibitors, delivered compounds with potent cellular (HeLa IDO1) and human whole blood (hWB) activity. Lead compounds 15 and 27 from this series demonstrated low unbound clearance and reasonable mean residence time in rat cassette PK studies [1]. The 3,3‑difluoro‑substituted building block serves as a direct precursor to these elaborated inhibitors, providing the saturated bicyclic core with the metabolically robust gem‑difluoro motif pre‑installed.

IDO1 Immuno-oncology Cellular assay

Best Research and Industrial Application Scenarios for tert-Butyl 3,3-difluoro-octahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate


Synthesis of Metabolically Stabilized IDO1 Inhibitors for Immuno-Oncology

This building block serves as a direct precursor to octahydro‑1H‑pyrrolo[3,2‑c]pyridine‑based IDO1 inhibitors that have demonstrated cellular and human whole blood activity [1]. Researchers can capitalize on the pre‑installed gem‑difluoro group to bypass late‑stage fluorination challenges and directly explore SAR around the Boc‑protected amine handle.

Lead Optimization of CNS‑Penetrant Candidates Requiring Reduced Basicity

The electron‑withdrawing effect of the gem‑difluoro group lowers the pKa of the adjacent pyrrolidine nitrogen, reducing the fraction of positively charged species at physiological pH [1]. This property is advantageous for optimizing CNS exposure, where lower basicity correlates with improved brain penetration [2].

Scaffold‑Hopping Campaigns Comparing Saturated Bicyclic Cores

In programs that require systematic comparison of saturated bicyclic amine scaffolds (octahydro‑pyrrolo[3,2‑c]pyridine vs. decahydroquinoline vs. decahydro‑1,6‑naphthyridine), this compound provides the fluorinated representative of the pyrrolo[3,2‑c]pyridine class [1]. Its procurement enables head‑to‑head assessment of scaffold effects on potency, selectivity, and ADME within a single SAR matrix.

Fragment‑Based Drug Discovery Leveraging Fluorine NMR Screening

The two chemically equivalent fluorine atoms at the 3‑position provide a distinct ¹⁹F NMR signal suitable for fragment‑based screening by fluorine chemical shift anisotropy and relaxation‑based binding assays [1]. This enables direct detection of target engagement without requiring additional fluorination steps.

Quote Request

Request a Quote for tert-butyl 3,3-difluoro-octahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.